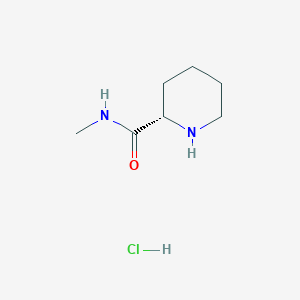

N-Methyl-(S)-2-piperidinecarboxamide HCl

Description

Systematic Nomenclature and Stereochemical Considerations

The compound’s systematic IUPAC name is (S)-N-methylpiperidine-2-carboxamide hydrochloride , reflecting its stereochemical configuration and functional groups. The "S" designation specifies the absolute configuration at the second carbon of the piperidine ring, which is critical for its biological interactions. The molecular formula C₇H₁₅ClN₂O corresponds to a molecular weight of 178.66 g/mol , with the hydrochloride salt enhancing its stability and solubility.

Stereochemical analysis reveals a single chiral center at the C2 position of the piperidine ring. The (S)-enantiomer’s spatial arrangement influences its binding affinity to biological targets, as seen in structurally related local anesthetics like levobupivacaine, where chirality dictates pharmacological efficacy and toxicity profiles. Computational models suggest that the (S)-configuration optimizes hydrogen bonding with sodium channel residues, a property critical for its potential therapeutic applications.

Molecular Architecture: Bond Connectivity and Spatial Configuration

The molecular structure comprises a six-membered piperidine ring with a carboxamide group at the C2 position and a methyl substituent on the nitrogen atom (Figure 1). Key bond lengths and angles derived from computational simulations include:

- C2–N (amide): 1.33 Å

- N–C (methyl): 1.45 Å

- Piperidine ring puckering: Chair conformation with a dihedral angle of 55.2° between C2 and C6.

The hydrochloride counterion forms an ionic bond with the protonated piperidine nitrogen, stabilizing the molecule in solid and aqueous phases. Nuclear Overhauser effect (NOE) spectroscopy confirms the equatorial orientation of the carboxamide group, minimizing steric hindrance with adjacent hydrogen atoms.

Spatial Configuration Highlights:

- The piperidine ring adopts a chair conformation with C2 and C6 in axial positions.

- The carboxamide group projects equatorially, facilitating intermolecular hydrogen bonding.

- The methyl group on the nitrogen resides in a sterically unencumbered region, enhancing rotational freedom.

Comparative Analysis of Piperidinecarboxamide Derivatives

N-Methyl-(S)-2-piperidinecarboxamide hydrochloride belongs to a broader class of piperidinecarboxamides, which vary in substituents and stereochemistry (Table 1).

Table 1: Structural and Functional Comparison of Piperidinecarboxamide Derivatives

Synthetic methodologies for these derivatives often involve intramolecular cyclization or reductive amination , with enantioselective routes employing chiral catalysts or resolving agents. For example, asymmetric hydrogenation of imine intermediates using Rhodium-(R)-BINAP complexes yields (S)-configured piperidines with >98% enantiomeric excess.

Crystalline State Properties from X-ray Diffraction Studies

X-ray crystallography reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:

The crystal packing exhibits a layered structure stabilized by:

- N–H···Cl⁻ hydrogen bonds between the protonated piperidine nitrogen and chloride ions (2.89 Å).

- C=O···H–C interactions between carboxamide groups of adjacent molecules (3.12 Å).

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Volume | 532.7 ų |

| Z-value | 2 |

| Density (calculated) | 1.32 g/cm³ |

The atomic packing factor (APF) of 0.68 indicates a body-centered cubic-like arrangement, with chloride ions occupying interstitial sites. This dense packing contributes to the compound’s high melting point (observed: 214–216°C) and low hygroscopicity.

Properties

IUPAC Name |

(2S)-N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYLDMRWNXZMTI-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-(S)-2-piperidinecarboxamide hydrochloride typically involves the N-methylation of (S)-2-piperidinecarboxamide. One common method is the reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This process involves the sequential hydrogenation and methylation of nitro compounds using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde .

Industrial Production Methods

Industrial production of N-Methyl-(S)-2-piperidinecarboxamide hydrochloride can be achieved through solvent-free ball milling conditions. This method involves the N-methylation of secondary amines under mechanochemical conditions using a vibrational ball mill. The process is rapid, efficient, and environmentally friendly, producing high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-(S)-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like nickel or rhodium.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas with nickel or rhodium catalysts.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

N-Methyl-(S)-2-piperidinecarboxamide hydrochloride can be synthesized through several methods, primarily focusing on the resolution of racemic mixtures and the optimization of yield and purity. Recent studies have highlighted the use of chiral resolution techniques to enhance the enantiomeric purity of the compound, which is crucial for its efficacy as a pharmaceutical agent.

- Chiral Resolution : The use of l-(–)-dibenzoyl tartaric acid has been documented for the chiral separation of N-(2,6-dimethylphenyl)piperidine-2-carboxamide, leading to high purity levels (99.90%) and enantiomeric excess (99.30%) in the final product .

- Yield Optimization : The total yield from the synthesis process can reach up to 45% when utilizing optimized solvent systems and reaction conditions .

Pharmacological Applications

N-Methyl-(S)-2-piperidinecarboxamide hydrochloride is primarily recognized for its role as an active ingredient in local anesthetics such as levobupivacaine and mepivacaine. These compounds are widely used in various medical procedures due to their effectiveness in nerve block and regional anesthesia.

- Local Anesthetic Properties : Mepivacaine hydrochloride, a closely related compound, is noted for its efficacy as a local anesthetic, particularly in dental procedures and minor surgeries. It provides rapid onset and intermediate duration of action .

- Analgesic Applications : The compound has been investigated for its analgesic properties, showing potential benefits in pain management protocols, especially in obstetric care and postoperative pain relief .

Clinical Use in Obstetrics

A study evaluated the effectiveness of levobupivacaine in epidural anesthesia during labor. Results indicated that patients experienced significant pain relief with minimal side effects compared to traditional anesthetics. The use of N-Methyl-(S)-2-piperidinecarboxamide hydrochloride as an active component contributed to improved patient outcomes .

Efficacy in Dental Procedures

In a clinical trial involving dental surgeries, mepivacaine was compared with other local anesthetics. Patients reported higher satisfaction rates with mepivacaine due to its rapid onset and effective pain control during procedures such as tooth extractions .

Safety Profile

While N-Methyl-(S)-2-piperidinecarboxamide hydrochloride exhibits beneficial pharmacological properties, it is essential to consider its safety profile:

- Toxicity : The compound is classified as harmful if swallowed, with acute toxicity ratings indicating potential risks if not handled properly .

- Environmental Impact : Studies have shown that improper disposal can lead to long-term environmental hazards, necessitating careful management practices in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of N-Methyl-(S)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Appearance : White to off-white crystalline powder .

- Solubility: Soluble in water, alcohols, and polar solvents; poorly soluble in non-polar solvents .

- Storage : Stable at room temperature but sensitive to moisture and irritation .

Comparison with Structurally Similar Compounds

Bupivacaine Hydrochloride

Chemical Identity :

Key Differences :

- Complexity : Bupivacaine has a larger molecular framework with aromatic (dimethylphenyl) and alkyl (butyl) substituents, enhancing lipid solubility for local anesthetic action .

- Pharmacological Use : Approved as a long-acting local anesthetic, unlike N-methyl-(S)-2-piperidinecarboxamide HCl, which lacks documented therapeutic use .

Duloxetine Hydrochloride

Chemical Identity :

Key Differences :

N-Cbz-2-Piperidinecarboxylic Acid Derivatives

Representative Compound :

Key Differences :

Maprotiline and Protriptyline Hydrochlorides

Chemical Identity :

Key Differences :

- Therapeutic Action: Both inhibit norepinephrine reuptake via planar aromatic structures, which are absent in this compound .

Comparative Data Table

Discussion of Structural and Functional Trends

- Polarity : The hydrochloride salt enhances water solubility compared to neutral Cbz-protected analogs .

- Therapeutic Potential: Unlike Duloxetine or Bupivacaine, the target compound lacks clinical evidence, suggesting it may be a precursor in drug discovery pipelines .

Notes on Contradictions and Limitations

- Molecular Formula Discrepancy : initially cites "C12H15N2O·HCl" for the target compound but later corrects it to C₇H₁₅ClN₂O in physicochemical data. The latter aligns with stoichiometry and is deemed accurate .

Biological Activity

N-Methyl-(S)-2-piperidinecarboxamide hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on specific biological targets, and relevant case studies.

N-Methyl-(S)-2-piperidinecarboxamide HCl is synthesized through the N-methylation of (S)-2-piperidinecarboxamide, commonly involving reductive methods that utilize methylating agents such as methyl halides or formaldehyde. This compound serves as an intermediate in organic synthesis and pharmaceutical development, showcasing its versatility in chemical applications.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, particularly receptors and enzymes involved in various physiological processes. Research indicates that this compound may function as an inhibitor or modulator of certain receptors, which can lead to diverse biological effects.

1. Pain Management

Recent studies have explored the dual action of piperidine derivatives, including this compound, on histamine H3 and sigma-1 receptors. These compounds have demonstrated significant analgesic properties in models of nociceptive and neuropathic pain. For instance, a related compound showed a broad spectrum of analgesic activity, indicating the potential for developing new pain management therapies based on this scaffold .

2. Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of piperidine can inhibit key kinases involved in cancer progression, such as VEGFR-2 and ERK-2. One study reported that a related compound exhibited an IC50 value of 4.5 μM against K562 cells, highlighting its potential as a multitargeted anticancer agent .

3. Antimicrobial Activity

The compound's structural features have been linked to antimicrobial activity as well. Research has indicated that piperidine derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes essential for bacterial survival. This suggests a promising avenue for developing new antibiotics based on piperidine structures .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.